Journal Name:Structural Dynamics
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The Southern Ocean mixed layer and its boundary fluxes: fine-scale observational progress and future research priorities.
Structural Dynamics ( IF 0 ) Pub Date: 2023-05-08 , DOI: 10.1098/rsta.2022.0058
Interactions between the upper ocean and air-ice-ocean fluxes in the Southern Ocean play a critical role in global climate by impacting the overturning circulation and oceanic heat and carbon uptake. Remote and challenging conditions have led to sparse observational coverage, while ongoing field programmes often fail to collect sufficient information in the right place or at the time-space scales required to constrain the variability occurring in the coupled ocean-atmosphere system. Only within the last 10 years have we been able to directly observe and assess the role of the fine-scale ocean and rapidly evolving atmospheric marine boundary layer on the upper limb of the Southern Ocean's overturning circulation. This review summarizes advances in mechanistic understanding, arising in part from observational programmes using autonomous platforms, of the fine-scale processes (1-100 km, hours-seasons) influencing the Southern Ocean mixed layer and its variability. We also review progress in observing the ocean interior connections and the coupled interactions between the ocean, atmosphere and cryosphere that moderate air-sea fluxes of heat and carbon. Most examples provided are for the ice-free Southern Ocean, while major challenges remain for observing the ice-covered ocean. We attempt to elucidate contemporary research gaps and ongoing/future efforts needed to address them. This article is part of a discussion meeting issue 'Heat and carbon uptake in the Southern Ocean: the state of the art and future priorities'.
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Causal viewpoint and ensemble interpretation: from physics to the social sciences.
Structural Dynamics ( IF 0 ) Pub Date: 2023-06-19 , DOI: 10.1098/rsta.2022.0279
In this article, we assert that, for the construction of quantum physics-analogous (as opposed to quantum math-analogous) probabilistic models of the social (e.g. economics-financial) reality, the use of the notion of causality and the idea of an ensemble of similarly prepared systems in a socially analogous manner could be essential. We give plausibility arguments in favour of this assertion by considering two social situations describable in terms of discrete-time stochastic (i.e. Markov) processes. The first one is an arbitrary economics/financial context expressed as a temporal sequence of actualized social states (e.g. decisions, choices, preferences, etc.). The other one is more specific, involving a generic supply chain context. This article is part of the theme issue 'Thermodynamics 2.0: Bridging the natural and social sciences (Part 1)'.
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A thermodynamic basis for teleological causality.
Structural Dynamics ( IF 0 ) Pub Date: 2023-06-19 , DOI: 10.1098/rsta.2022.0282
We show how distinct terminally disposed self-organizing processes can be linked together so that they collectively suppress each other's self-undermining tendency despite also potentiating it to occur in a restricted way. In this way, each process produces the supportive and limiting boundary conditions for the other. The production of boundary conditions requires dynamical processes that decrease local entropy and increase local constraints. Only the far-from-equilibrium dissipative dynamics of self-organized processes produce these effects. When two such complementary self-organizing processes are linked by a shared substrate-the waste product of one that is the necessary ingredient for the other-the co-dependent structure that results develops toward a self-sustaining target state that avoids the termination of the whole, and any of its component processes. The result is a perfectly naturalized model of teleological causation that both escapes the threat of backward influences and does not reduce teleology to selection, chemistry or chance. This article is part of the theme issue 'Thermodynamics 2.0: Bridging the natural and social sciences (Part 1)'.
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How could we make a social robot? A virtual bargaining approach.
Structural Dynamics ( IF 0 ) Pub Date: 2023-06-05 , DOI: 10.1098/rsta.2022.0040
What is required to allow an artificial agent to engage in rich, human-like interactions with people? I argue that this will require capturing the process by which humans continually create and renegotiate 'bargains' with each other. These hidden negotiations will concern topics including who should do what in a particular interaction, which actions are allowed and which are forbidden, and the momentary conventions governing communication, including language. Such bargains are far too numerous, and social interactions too rapid, for negotiation to be conducted explicitly. Moreover, the very process of communication presupposes innumerable momentary agreements concerning the meaning of communicative signals, thus raising the threat of circularity. Thus, the improvised 'social contracts' that govern our interactions must be implicit. I draw on the recent theory of virtual bargaining, according to which social partners mentally simulate a process of negotiation, to outline how these implicit agreements can be made, and note that this viewpoint raises substantial theoretical and computational challenges. Nonetheless, I suggest that these challenges must be met if we are ever to create AI systems that can work collaboratively alongside people, rather than serving primarily as valuable special-purpose computational tools. This article is part of a discussion meeting issue 'Cognitive artificial intelligence'.
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Structure prediction in low dimensions: concepts, issues and examples.
Structural Dynamics ( IF 0 ) Pub Date: 2023-05-22 , DOI: 10.1098/rsta.2022.0246
Structure prediction of stable and metastable polymorphs of chemical systems in low dimensions has become an important field, since materials that are patterned on the nano-scale are of increasing importance in modern technological applications. While many techniques for the prediction of crystalline structures in three dimensions or of small clusters of atoms have been developed over the past three decades, dealing with low-dimensional systems-ideal one-dimensional and two-dimensional systems, quasi-one-dimensional and quasi-two-dimensional systems, as well as low-dimensional composite systems-poses its own challenges that need to be addressed when developing a systematic methodology for the determination of low-dimensional polymorphs that are suitable for practical applications. Quite generally, the search algorithms that had been developed for three-dimensional systems need to be adjusted when being applied to low-dimensional systems with their own specific constraints; in particular, the embedding of the (quasi-)one-dimensional/two-dimensional system in three dimensions and the influence of stabilizing substrates need to be taken into account, both on a technical and a conceptual level. This article is part of a discussion meeting issue 'Supercomputing simulations of advanced materials'.
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Computational infrared and Raman spectra by hybrid QM/MM techniques: a study on molecular and catalytic material systems.
Structural Dynamics ( IF 0 ) Pub Date: 2023-05-22 , DOI: 10.1098/rsta.2022.0234
Vibrational spectroscopy is one of the most well-established and important techniques for characterizing chemical systems. To aid the interpretation of experimental infrared and Raman spectra, we report on recent theoretical developments in the ChemShell computational chemistry environment for modelling vibrational signatures. The hybrid quantum mechanical and molecular mechanical approach is employed, using density functional theory for the electronic structure calculations and classical forcefields for the environment. Computational vibrational intensities at chemical active sites are reported using electrostatic and fully polarizable embedding environments to achieve more realistic vibrational signatures for materials and molecular systems, including solvated molecules, proteins, zeolites and metal oxide surfaces, providing useful insight into the effect of the chemical environment on the signatures obtained from experiment. This work has been enabled by the efficient task-farming parallelism implemented in ChemShell for high-performance computing platforms. This article is part of a discussion meeting issue 'Supercomputing simulations of advanced materials'.
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A hybrid approach for fatigue life prediction of in-service asphalt pavement.
Structural Dynamics ( IF 0 ) Pub Date: 2023-07-17 , DOI: 10.1098/rsta.2022.0174
Fatigue cracking is one of the main pavement failures, which makes accurate fatigue life prediction for the design and maintenance of asphalt pavements crucial. The majority of traditional prediction methods are based entirely on the laboratory fatigue test, without considering the field condition and maintenance data. This paper aims to propose a hybrid approach to fill this gap. The key idea is that the damage condition is back-calculated by an artificial intelligence-based finite-element (FE) model updating using field-monitoring information (data-driven component), which is used to update the parameters in the mechanistic composition-specific fatigue life prediction equation (model-driven component). The laboratory test of field cores gives the material non-destructive properties. The simulated pavement response subjected to truck loading shows good agreement with measured values, which indicates that the verified constitutive relationship could be used in the data-driven component. Furthermore, in view that the fatigue test is time- and money-consuming, this paper proposes a non-test estimation of the fatigue characteristic curve based on FE simulation of a repeated direct tension test. Three test pavement sections were employed as case studies. Results showed that the predicted fatigue life changes with the service time. At the early age, semi-rigid pavement has a larger fatigue life than flexible and inverted pavements. This article is part of the theme issue 'Artificial intelligence in failure analysis of transportation infrastructure and materials'.
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Buckletronics: how compression-induced buckling affects the mechanical and electronic properties of sp2-based two-dimensional materials.
Structural Dynamics ( IF 0 ) Pub Date: 2023-05-22 , DOI: 10.1098/rsta.2022.0248
We explore the mechanical and electronic response of sp2-based two-dimensional materials under in-plane compression employing first principles density functional theory-based calculations. Taking two carbon-based graphynes (α-graphyne and γ-graphyne) as example systems, we show that the structures of both two-dimensional materials are susceptible to out-of-plane buckling, which emerges for modest in-plane biaxial compression (1.5-2%). Out-of-plane buckling is found to be more energetically stable than in-plane scaling/distortion and significantly lowers the in-plane stiffness of both graphenes. The buckling also gives rise to in-plane auxetic behaviour in both two-dimensional materials. Under compression, the induced in-plane distortions and out-of-plane buckling also lead to modulations of the electronic band gap. Our work highlights the possibility of using in-plane compression to induce out-of-plane buckling in, otherwise planar, sp2-based two-dimensional materials (e.g. graphynes, graphdiynes). We suggest that controllable compression-induced buckling in planar two-dimensional materials (as opposed to two-dimensional materials, which are buckled due to sp3 hybridization) could provide a route to a new 'buckletronics' approach for tuning the mechanical and electronic properties of sp2-based systems. This article is part of a discussion meeting issue 'Supercomputing simulations of advanced materials'.
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Automatic pavement texture recognition using lightweight few-shot learning.
Structural Dynamics ( IF 0 ) Pub Date: 2023-07-17 , DOI: 10.1098/rsta.2022.0166
Texture is a crucial characteristic of roads, closely related to their performance. The recognition of pavement texture is of great significance for road maintenance professionals to detect potential safety hazards and carry out necessary countermeasures. Although deep learning models have been applied for recognition, the scarcity of data has always been a limitation. To address this issue, this paper proposes a few-shot learning model based on the Siamese network for pavement texture recognition with a limited dataset. The model achieved 89.8% accuracy in a four-way five-shot task classifying the pavement textures of dense asphalt concrete, micro surface, open-graded friction course and stone matrix asphalt. To align with engineering practice, global average pooling (GAP) and one-dimensional convolution are implemented, creating lightweight models that save storage and training time. Comparative experiments show that the lightweight model with GAP implemented on dense layers and one-dimensional convolution on convolutional layers reduced storage volume by 94% and training time by 99%, despite a 2.9% decrease in classification accuracy. Moreover, the model with only GAP implemented on dense layers achieved the highest accuracy at 93.5%, while reducing storage volume and training time by 83% and 6%, respectively. This article is part of the theme issue 'Artificial intelligence in failure analysis of transportation infrastructure and materials'.
Detail
Sparse observations induce large biases in estimates of the global ocean CO2 sink: an ocean model subsampling experiment.
Structural Dynamics ( IF 0 ) Pub Date: 2023-05-08 , DOI: 10.1098/rsta.2022.0063
Estimates of ocean [Formula: see text] uptake from global ocean biogeochemistry models and [Formula: see text]-based data products differ substantially, especially in high latitudes and in the trend of the [Formula: see text] uptake since 2000. Here, we assess the effect of data sparsity on two [Formula: see text]-based estimates by subsampling output from a global ocean biogeochemistry model. The estimates of the ocean [Formula: see text] uptake are improved from a sampling scheme that mimics present-day sampling to an ideal sampling scheme with 1000 evenly distributed sites. In particular, insufficient sampling has given rise to strong biases in the trend of the ocean carbon sink in the [Formula: see text] products. The overestimation of the [Formula: see text] flux trend by 20-35% globally and 50-130% in the Southern Ocean with the present-day sampling is reduced to less than [Formula: see text] with the ideal sampling scheme. A substantial overestimation of the decadal variability of the Southern Ocean carbon sink occurs in one product and appears related to a skewed data distribution in [Formula: see text] space. With the ideal sampling, the bias in the mean [Formula: see text] flux is reduced from 9-12% to 2-9% globally and from 14-26% to 5-17% in the Southern Ocean. On top of that, discrepancies of about [Formula: see text] (15%) persist due to uncertainties in the gas-exchange calculation. This article is part of a discussion meeting issue 'Heat and carbon uptake in the Southern Ocean: the state of the art and future priorities'.
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